![molecular formula C18H18ClN3O2 B268723 N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)

N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

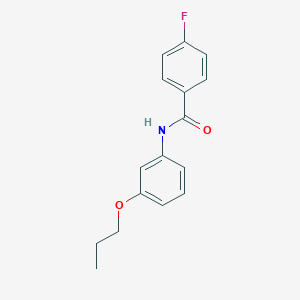

N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea, commonly known as CPPU, is a synthetic plant growth regulator that has gained significant attention in the scientific community due to its potential applications in agriculture. CPPU belongs to the class of urea derivatives and is structurally similar to the natural plant hormone cytokinin. CPPU is known to promote cell division and differentiation, delay senescence, and improve fruit quality.

Mécanisme D'action

CPPU acts as a cytokinin analog and binds to the cytokinin receptors in plants. CPPU promotes cell division and differentiation by activating the cell cycle regulators and increasing the expression of genes involved in cell division. CPPU also delays senescence by inhibiting the expression of senescence-related genes and promoting the expression of anti-senescence genes. CPPU improves fruit quality by increasing the sugar content, reducing the acidity, and enhancing the color and flavor of fruits.

Biochemical and Physiological Effects

CPPU has various biochemical and physiological effects on plants. CPPU promotes the synthesis of proteins, nucleic acids, and chlorophyll, which are essential for plant growth and development. CPPU also increases the activity of enzymes involved in carbohydrate metabolism, which results in the accumulation of sugars in fruits. CPPU also increases the uptake of nutrients, such as nitrogen and phosphorus, by plants.

Avantages Et Limitations Des Expériences En Laboratoire

CPPU has several advantages for lab experiments. CPPU is relatively stable and has a long shelf life, which makes it easy to store and transport. CPPU is also easy to dissolve in water, which allows for easy application to plants. However, CPPU can be expensive, which can limit its use in large-scale experiments. CPPU can also have variable effects on different plant species, which can make it difficult to generalize its effects.

Orientations Futures

There is still much to be learned about CPPU and its potential applications in agriculture. Future research should focus on optimizing the synthesis method of CPPU to increase its yield and reduce its cost. Future research should also investigate the effects of CPPU on different plant species and under different environmental conditions. Furthermore, future research should investigate the potential of CPPU to improve the resistance of plants to biotic and abiotic stresses, such as pests, diseases, and drought. Finally, future research should investigate the potential of CPPU to improve the nutritional quality of crops, such as increasing the content of vitamins and antioxidants.

Méthodes De Synthèse

CPPU is synthesized through the reaction of 4-chlorophenyl isocyanate with 4-(1-pyrrolidinylcarbonyl)phenylamine. The reaction yields CPPU as a white crystalline powder with a purity of 99%. The synthesis method is relatively simple, and the yield of CPPU can be increased by optimizing the reaction conditions.

Applications De Recherche Scientifique

CPPU has been extensively studied for its potential applications in agriculture. CPPU is known to promote cell division and differentiation, delay senescence, and improve fruit quality. CPPU has been used to increase the yield and quality of various crops, including grapes, kiwifruit, apples, pears, and tomatoes. CPPU has also been used to improve the shelf life of fruits and vegetables by delaying senescence.

Propriétés

Nom du produit |

N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea |

|---|---|

Formule moléculaire |

C18H18ClN3O2 |

Poids moléculaire |

343.8 g/mol |

Nom IUPAC |

1-(4-chlorophenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea |

InChI |

InChI=1S/C18H18ClN3O2/c19-14-5-9-16(10-6-14)21-18(24)20-15-7-3-13(4-8-15)17(23)22-11-1-2-12-22/h3-10H,1-2,11-12H2,(H2,20,21,24) |

Clé InChI |

GHDCOHNULHPTKK-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |

SMILES canonique |

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)

![N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B268658.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide](/img/structure/B268661.png)

![N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268664.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B268676.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B268678.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B268679.png)